molecular formula C23H23FN2O2 B11074212 1-(dimethylamino)-4-(4-fluorophenyl)-7-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

1-(dimethylamino)-4-(4-fluorophenyl)-7-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B11074212
M. Wt: 378.4 g/mol
InChI Key: SLTFKUGIBYNLBL-UHFFFAOYSA-N
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Description

1-(dimethylamino)-4-(4-fluorophenyl)-7-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with dimethylamino, fluorophenyl, and phenyl groups. The unique structure of this compound makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(dimethylamino)-4-(4-fluorophenyl)-7-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative, an aldehyde, and an alkene.

    Substitution Reactions: The introduction of the dimethylamino, fluorophenyl, and phenyl groups can be achieved through various substitution reactions. For example, the dimethylamino group can be introduced via nucleophilic substitution using dimethylamine.

    Cyclization and Functionalization: The final steps involve cyclization to form the tetrahydroquinoline structure and further functionalization to introduce the desired substituents.

Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(dimethylamino)-4-(4-fluorophenyl)-7-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(dimethylamino)-4-(4-fluorophenyl)-7-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(dimethylamino)-4-(4-fluorophenyl)-7-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(dimethylamino)-4-(4-fluorophenyl)-7-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione can be compared with other similar compounds, such as:

    Quinoline Derivatives: These compounds share the quinoline core but differ in their substituents, leading to variations in their chemical and biological properties.

    Tetrahydroquinoline Derivatives: These compounds have a similar tetrahydroquinoline structure but may have different substituents, affecting their reactivity and applications.

    Fluorophenyl Compounds: Compounds with fluorophenyl groups can have similar chemical properties but may differ in their overall structure and function.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H23FN2O2

Molecular Weight

378.4 g/mol

IUPAC Name

1-(dimethylamino)-4-(4-fluorophenyl)-7-phenyl-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione

InChI

InChI=1S/C23H23FN2O2/c1-25(2)26-20-12-17(15-6-4-3-5-7-15)13-21(27)23(20)19(14-22(26)28)16-8-10-18(24)11-9-16/h3-11,17,19H,12-14H2,1-2H3

InChI Key

SLTFKUGIBYNLBL-UHFFFAOYSA-N

Canonical SMILES

CN(C)N1C2=C(C(CC1=O)C3=CC=C(C=C3)F)C(=O)CC(C2)C4=CC=CC=C4

Origin of Product

United States

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